6-Chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid is a chemical compound with the molecular formula C11H11ClO4. This compound features a benzofuran structure, characterized by a fused benzene and furan ring, with specific substituents that enhance its chemical properties. The presence of a chlorine atom at the 6-position and a methoxy group at the 5-position contributes to its unique reactivity and potential biological activity. The carboxylic acid functional group at the 4-position plays a crucial role in its acidity and ability to participate in various
The synthesis of 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid typically involves multi-step organic reactions:
6-Chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid has potential applications in various fields:
Interaction studies involving this compound often focus on its binding affinity and activity against biological targets. For instance:
Several compounds share structural similarities with 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxybenzofuran | Lacks chlorine; different substitution pattern | Known for its anti-inflammatory properties |
| 6-Fluorobenzofuran | Fluorine instead of chlorine; similar core structure | Exhibits different reactivity due to fluorine |
| 7-Hydroxybenzofuran | Hydroxyl group at the 7-position | Potentially more polar; different biological activity |
| Methyl 6-methylbenzofuran-2-carboxylate | Methyl substitution at the 6-position | Different solubility and reactivity |
These comparisons highlight how variations in substituents can significantly alter the chemical behavior and biological activity of benzofuran derivatives.